1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

CAS No.: 1221792-03-5

Cat. No.: VC3421088

Molecular Formula: C20H18INO2

Molecular Weight: 431.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221792-03-5 |

|---|---|

| Molecular Formula | C20H18INO2 |

| Molecular Weight | 431.3 g/mol |

| IUPAC Name | 1-benzyl-5-iodo-2-methyl-3-phenylmethoxypyridin-4-one |

| Standard InChI | InChI=1S/C20H18INO2/c1-15-20(24-14-17-10-6-3-7-11-17)19(23)18(21)13-22(15)12-16-8-4-2-5-9-16/h2-11,13H,12,14H2,1H3 |

| Standard InChI Key | YOEWOYYRJBXOEZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 |

| Canonical SMILES | CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 |

Introduction

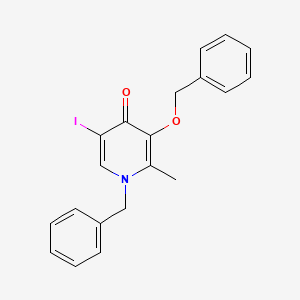

Chemical Identity and Structural Characteristics

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is a pyridinone derivative containing a pyridine ring fused with a ketone group. The compound features several key functional groups that contribute to its chemical properties and potential biological activities. The core structure consists of a pyridinone moiety with various substituents: a benzyl group at position 1, a benzyloxy group at position 3, an iodine atom at position 5, and a methyl group at position 2 .

The presence of these specific substituents creates a complex molecular architecture that influences the compound's reactivity, solubility, and potential biological interactions. The benzyl and benzyloxy groups contribute to enhanced lipophilicity, while the pyridinone core may participate in hydrogen bonding interactions . The iodine atom at position 5 introduces additional reactivity, particularly in nucleophilic substitution reactions, and may contribute to increased membrane permeability .

Identification Parameters

The compound is officially identified by several key parameters that allow for precise recognition and classification in chemical databases and research literature:

| Parameter | Value |

|---|---|

| CAS Number | 1221792-03-5 |

| IUPAC Name | 1-benzyl-5-iodo-2-methyl-3-phenylmethoxypyridin-4-one |

| Molecular Formula | C₂₀H₁₈INO₂ |

| Molecular Weight | 431.3 g/mol |

| PubChem Compound ID | 49757507 |

| Standard InChI | InChI=1S/C20H18INO2/c1-15-20(24-14-17-10-6-3-7-11-17)19(23)18(21)13-22(15)12-16-8-4-2-5-9-16/h2-11,13H,12,14H2,1H3 |

| Standard InChIKey | YOEWOYYRJBXOEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)C(=CN1CC2=CC=CC=C2)I)OCC3=CC=CC=C3 |

Table 1: Identification parameters of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone

Physical and Chemical Properties

The physical and chemical properties of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone play a crucial role in determining its behavior in different environments, its stability, and its potential applications in medicinal chemistry and biological research.

Structural Features and Reactivity

The compound's reactivity is largely influenced by the presence of the iodine atom at position 5, which makes it particularly suitable for various substitution reactions . The pyridinone core, with its nitrogen atom and carbonyl group, provides sites for hydrogen bonding interactions, potentially enabling coordination with metal ions and other biological targets .

The benzyl and benzyloxy substituents contribute significantly to the compound's lipophilicity, affecting its solubility profile and membrane permeability characteristics. These lipophilic groups may enhance the compound's ability to cross biological membranes, an important consideration for potential therapeutic applications .

Stability and Reactivity Profile

Synthesis and Preparation Methods

The synthesis of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone typically involves multiple reaction steps requiring precise control of conditions to achieve optimal yields and purity.

Purification and Characterization

After synthesis, purification typically involves chromatographic techniques to isolate the desired compound from reaction byproducts. Characterization can be performed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, to confirm the structure and purity of the synthesized compound.

Biological Activities and Applications

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone and related pyridinone derivatives have been investigated for various biological activities, making them valuable in medicinal chemistry research and drug discovery efforts.

Structure-Activity Relationships

The biological activity of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone is closely tied to its structural features. The benzyl and benzyloxy groups enhance interactions with biological targets, while the pyridinone moiety may participate in hydrogen bonding and coordination with metal ions . The iodine atom increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Mechanism of Action and Biological Interactions

Understanding how 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone interacts with biological systems is crucial for developing its potential applications in medicinal chemistry and drug discovery.

Molecular Interactions

The mechanism of action for 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone involves interactions with biological targets such as enzymes or receptors. The compound's structural features allow it to engage in various types of molecular interactions:

-

Hydrogen Bonding: The pyridinone moiety can participate in hydrogen bonding with amino acid residues in target proteins .

-

Hydrophobic Interactions: The benzyl and benzyloxy groups can engage in hydrophobic interactions with lipophilic pockets in target proteins .

-

Metal Coordination: The pyridinone structure may coordinate with metal ions in metalloenzymes, potentially affecting their activity .

Enzyme Inhibition

In vitro studies suggest that derivatives of this compound may inhibit specific enzyme pathways, contributing to its potential neuroprotective and anti-inflammatory effects. While the exact targets and mechanisms remain areas of active research, the compound's structural features make it suitable for interacting with various biological macromolecules.

Comparison with Related Compounds

Comparing 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone with structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

Two structurally related compounds mentioned in the search results are:

-

3-(benzyloxy)-2-methyl-4(1H)-pyridinone: This compound lacks the 1-benzyl substituent and the 5-iodo group present in 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone . With a molecular weight of 215.25 g/mol, it represents a simpler analogue that may exhibit different physicochemical properties and biological activities.

-

5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone: This compound contains a hydroxymethyl group at position 2 instead of a methyl group, and the benzyloxy group is at position 5 rather than position 3. With a molecular weight of 357.14 g/mol, these structural differences likely influence its biological activity profile.

Comparative Analysis

The following table compares key properties of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone with its related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone | C₂₀H₁₈INO₂ | 431.3 | Reference compound |

| 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | C₁₃H₁₃NO₂ | 215.25 | Lacks 1-benzyl and 5-iodo groups |

| 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone | C₁₃H₁₂INO₃ | 357.14 | Has hydroxymethyl at position 2; benzyloxy at position 5 |

Table 2: Comparison of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone with related compounds

These structural differences can significantly affect physicochemical properties and biological activities. For example, the presence of the iodine atom in both 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone and 5-(benzyloxy)-2-(hydroxymethyl)-3-iodo-4(1H)-pyridinone may enhance lipophilicity and membrane permeability compared to 3-(benzyloxy)-2-methyl-4(1H)-pyridinone.

Current Research and Future Directions

Research on 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone and related pyridinone derivatives continues to evolve, with several promising directions for future investigation.

Ongoing Research Areas

Current research efforts involving this compound and related derivatives focus on several key areas:

-

Medicinal Chemistry Applications: The unique structure of 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone makes it a valuable building block in medicinal chemistry, particularly for developing compounds with specific biological activities .

-

Structure-Activity Relationship Studies: Researchers are investigating how modifications to the core structure affect biological activity, aiming to optimize properties for specific therapeutic applications.

-

Synthetic Methodology Development: Efforts to improve synthesis methods are ongoing, with the goal of increasing yield, purity, and efficiency in producing these complex molecules.

Future Research Directions

Several promising directions for future research include:

-

Targeted Drug Design: The compound's structural features could be further explored for designing targeted therapeutic agents for specific diseases or conditions .

-

Combination Therapy Approaches: Investigating potential synergistic effects when used in combination with established drugs could open new therapeutic avenues.

-

Delivery System Development: Research into delivery systems that enhance bioavailability and target specificity of the compound could improve its therapeutic potential.

-

Expanded Biological Activity Screening: Broader screening against diverse biological targets could reveal new applications beyond those currently known .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume